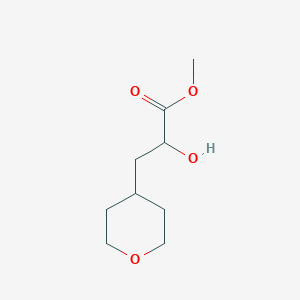
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is a chiral alcohol with a unique bicyclic structure. This compound is characterized by the presence of an indane moiety, which is a fused bicyclic system consisting of a benzene ring and a cyclopentane ring. The compound’s chirality arises from the presence of a stereocenter at the ethan-1-ol moiety, making it an important molecule in asymmetric synthesis and chiral chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high enantiomeric excess. The process is typically conducted under high pressure and temperature to achieve optimal conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone.
Reduction: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethane.
Substitution: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethyl chloride.
Applications De Recherche Scientifique
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and the development of chiral catalysts.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can lead to different biological effects depending on the enantiomer. The pathways involved in its mechanism of action may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- 1-(2,3-dihydro-1H-inden-1-yl)ethanone
- 1-(2,3-dihydro-1H-inden-1-yl)ethane
Uniqueness
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its racemic or other enantiomeric forms. This uniqueness makes it valuable in chiral synthesis and applications where enantioselectivity is crucial.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H14O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1 |
Clé InChI |
MEKDUGFLAOZSOQ-PEHGTWAWSA-N |
SMILES isomérique |
C[C@@H](C1CCC2=CC=CC=C12)O |
SMILES canonique |
CC(C1CCC2=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)

aminehydrochloride](/img/structure/B13613054.png)
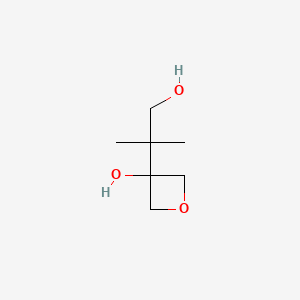
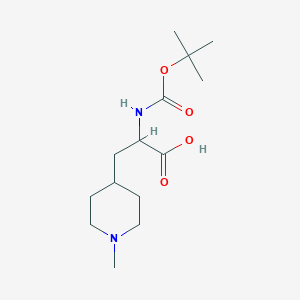
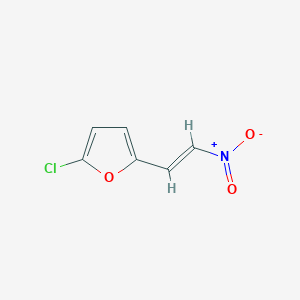



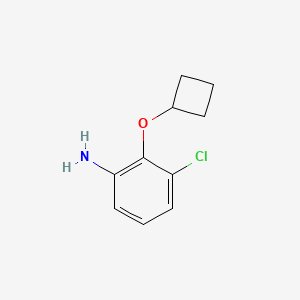
![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)

